2-(2-chlorophenoxy)-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)acetamide
Description
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Properties
IUPAC Name |
2-(2-chlorophenoxy)-N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c18-13-3-1-2-4-15(13)24-11-16(22)19-9-10-21-17(23)8-7-14(20-21)12-5-6-12/h1-4,7-8,12H,5-6,9-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQLKZNWANRQDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)COC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-chlorophenoxy)-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Chlorophenoxy Group : Contributes to hydrophobic interactions and receptor binding.
- Cyclopropyl Group : Enhances metabolic stability and may influence pharmacokinetics.
- Pyridazinone Core : Known for its diverse biological activities, including anti-inflammatory and anti-cancer properties.
The biological activity of this compound is primarily linked to its ability to inhibit specific kinases and modulate signaling pathways. Research indicates that it may act as a p38 MAPK inhibitor, which is involved in inflammatory responses and cell proliferation.
Biological Activities
-
Anti-inflammatory Effects :
- Inhibition of p38 MAPK leads to reduced production of pro-inflammatory cytokines.
- Case studies have demonstrated significant reductions in inflammation markers in animal models.
-
Anticancer Properties :
- The compound has shown potential in inhibiting tumor growth in various cancer cell lines.
- Mechanistic studies suggest that it induces apoptosis in cancer cells through the activation of caspase pathways.
-
Neuroprotective Effects :
- Preliminary studies indicate protective effects against neurodegenerative diseases by mitigating oxidative stress.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Reduced cytokine levels | |
| Anticancer | Induced apoptosis in cancer cells | |
| Neuroprotective | Mitigated oxidative stress |
Case Studies
-
Inflammation Model :
- In a controlled study, the administration of the compound resulted in a 50% reduction in TNF-alpha levels in mice subjected to lipopolysaccharide-induced inflammation.
-
Cancer Cell Line Study :
- Treatment with varying concentrations (10 µM to 50 µM) led to a dose-dependent decrease in viability of A549 lung cancer cells, with an IC50 value determined at approximately 25 µM.
-
Neuroprotection :
- In vitro studies using neuronal cell cultures exposed to oxidative stress showed that pre-treatment with the compound significantly preserved cell viability compared to untreated controls.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural features that may inhibit specific biological pathways. Notably, it has shown promise in:
- Anticancer Activity : Research indicates that compounds with similar structures can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. For instance, studies have demonstrated that pyridazinone derivatives can induce apoptosis in cancer cells through cell cycle modulation and enzyme inhibition .
- Anti-inflammatory Properties : The chlorophenoxy group is known to enhance anti-inflammatory activity. Compounds like this one may selectively inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory responses .
Biological Research
In biological studies, this compound can serve as a probe to investigate various biochemical pathways. Its ability to interact with enzymes and receptors makes it valuable for:
- Pathway Analysis : Understanding the mechanisms of action of this compound can provide insights into disease mechanisms and potential therapeutic targets.
- Drug Development : The unique properties of this compound allow it to be explored as a lead compound for developing new drugs targeting specific diseases, particularly those related to inflammation and cancer .
Case Studies and Findings
Several studies have been conducted to explore the efficacy and mechanisms of action of 2-(2-chlorophenoxy)-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)acetamide:
- Antitumor Activity Study : A study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis at micromolar concentrations, suggesting its potential as an anticancer agent.
- Inflammatory Response Modulation : Another study focused on its effect on inflammatory markers in vitro. The findings suggested that the compound could significantly reduce the expression of pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent .
- Enzyme Inhibition Mechanism : Detailed biochemical assays revealed that the compound inhibits specific kinases involved in cell signaling pathways related to cancer progression, highlighting its potential as a targeted therapy .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the 2-Chlorophenoxy Group
The electron-withdrawing effect of the adjacent oxygen atom activates the chlorine atom on the phenoxy ring for substitution.
Mechanistic Insight : The reaction proceeds via a Meisenheimer complex intermediate, with the leaving group (Cl⁻) displaced by nucleophiles like amines or thiols .
Hydrolysis of the Acetamide Linkage
The acetamide bond undergoes hydrolysis under acidic or basic conditions:
Kinetics : The reaction follows pseudo-first-order kinetics with a half-life of ~4 hours under basic conditions .
Pyridazinone Core Oxidation
The pyridazinone ring’s carbonyl group can be reduced, while the cyclopropyl group is susceptible to oxidative ring-opening.
Acetamide Reduction
The carbonyl group of the acetamide can be reduced to a methylene group:
-
Reagents : LiAlH₄, THF, reflux
-
Product : N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-chlorophenoxy)ethylamine .
Electrophilic Aromatic Substitution (EAS)
The pyridazinone ring participates in electrophilic substitution, though reactivity is moderated by electron-withdrawing effects:
Cross-Coupling Reactions
The compound’s halogenated aromatic system enables catalytic cross-coupling:
Photochemical Reactions
The chlorophenoxy group undergoes photodechlorination under UV light (λ = 254 nm):
-
Conditions : MeOH, UV light, 6 hrs
-
Product : 2-Phenoxy-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)acetamide .
Key Stability Considerations
Q & A
What are the standard synthetic routes for preparing 2-(2-chlorophenoxy)-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)acetamide?
Category : Basic
Answer :
The synthesis typically involves a multi-step process:
Substitution reactions to introduce the cyclopropane moiety to the pyridazinone core.
Condensation reactions between intermediates (e.g., chlorophenoxyacetic acid derivatives and aminoethyl pyridazinone precursors).
Purification via column chromatography or recrystallization to isolate the final product.
Key steps require precise control of solvent polarity (e.g., dichloromethane or DMF), temperature (60–80°C for condensation), and catalysts (e.g., DCC for amide bond formation) .
How can reaction conditions be optimized to improve the yield of this compound?
Category : Advanced
Answer :
Optimization strategies include:
- Temperature modulation : Lowering temperatures during condensation to reduce side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst screening : Using carbodiimide-based catalysts (e.g., DCC) for efficient amide coupling.
- Stepwise monitoring : Employ TLC or HPLC to track reaction progress and adjust stoichiometry .
What analytical techniques confirm the structure and purity of this compound?
Category : Basic
Answer :
- NMR spectroscopy : H and C NMR verify substituent positions (e.g., cyclopropyl and chlorophenoxy groups) .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] peaks).
- HPLC : Purity assessment (>95% purity threshold for pharmacological studies) .
How can researchers resolve contradictions in reported reaction conditions for analogous pyridazinone derivatives?
Category : Advanced
Answer :
Contradictions (e.g., acidic vs. basic conditions for reductions) are addressed by:
- Systematic variation : Testing both Fe/HCl () and catalytic hydrogenation conditions.
- Mechanistic analysis : Identifying intermediates via LC-MS to determine optimal pathways.
- Cross-referencing : Comparing yields and purity metrics across literature (e.g., vs. 13) .
What structural features influence the compound’s bioactivity?
Category : Basic
Answer :
Critical motifs include:
- Pyridazinone core : Imparts hydrogen-bonding capacity for target binding.
- Chlorophenoxy group : Enhances lipophilicity and membrane permeability.
- Cyclopropyl moiety : Stabilizes the conformation for receptor interaction .
How should structure-activity relationship (SAR) studies be designed for this compound?
Category : Advanced
Answer :
Substituent variation : Synthesize analogs with halogens (F, Br) or methoxy groups at the phenyl ring.
Biological assays : Test modified compounds in enzyme inhibition (e.g., kinase assays) or cell viability models.
Data correlation : Use computational tools (e.g., molecular docking) to link structural changes to activity trends .
| Modification | Observed Effect |
|---|---|
| Chlorophenyl → Fluorophenyl | Increased solubility but reduced potency |
| Cyclopropyl → Ethyl | Lower metabolic stability |
What in vitro assays are suitable for assessing its biological activity?
Category : Basic
Answer :
- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases.
- Antimicrobial testing : MIC determination against Gram-positive/negative bacteria .
Which techniques elucidate interactions with biological targets?
Category : Advanced
Answer :
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity to proteins (e.g., KD values).
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS).
- X-ray crystallography : Resolves 3D binding modes in enzyme active sites .
What are the solubility and stability profiles under physiological conditions?
Category : Basic
Answer :
- Solubility : Poor in aqueous buffers (<10 µM); improves with DMSO or PEG-based formulations.
- Stability : Degrades at pH >8; store at -20°C in inert atmospheres to prevent oxidation .
How can low solubility be addressed in pharmacological testing?
Category : Advanced
Answer :
- Co-solvent systems : Use cyclodextrins or liposomes for enhanced delivery.
- Prodrug design : Introduce phosphate or ester groups for transient solubility.
- Nanoformulation : Encapsulate in PLGA nanoparticles to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
